N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide

Descripción

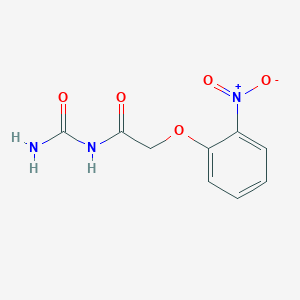

N-(Aminocarbonyl)-2-(2-nitrophenoxy)acetamide is an acetamide derivative characterized by a 2-nitrophenoxy group attached to the acetamide backbone and an aminocarbonyl substituent.

Propiedades

IUPAC Name |

N-carbamoyl-2-(2-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c10-9(14)11-8(13)5-17-7-4-2-1-3-6(7)12(15)16/h1-4H,5H2,(H3,10,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKAXFYHVMJVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide typically involves the reaction of 2-nitrophenol with chloroacetyl chloride to form 2-(2-nitrophenoxy)acetyl chloride. This intermediate is then reacted with urea to yield the final product. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with the acetamide group under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acetamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in cancer treatment. Research indicates that derivatives of N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide exhibit cytotoxic activity against various cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis in breast cancer cells, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it exhibits activity against a range of pathogens, including bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 256 µg/mL | |

| Staphylococcus aureus | 128 µg/mL |

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor, particularly in neurodegenerative diseases. Research indicates that similar structures can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation . This property suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Properties

In a study published in Nature, researchers synthesized various derivatives of this compound and assessed their cytotoxicity against different cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Activity

Another investigation involved testing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, suggesting its utility in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Acetamide Derivatives

Structural Analogues with Nitrophenoxy Groups

(a) 2-(4-Nitrophenoxy)Acetamide

- Structure: Differs in the nitro group position (para vs. ortho on the phenoxy ring).

- Applications : Used as an intermediate in synthesizing bioactive molecules but lacks direct pharmacological data .

(b) 2-(4-Formyl-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide (CAS 247592-74-1)

- Structure : Contains a formyl group, methoxy substituent, and para-nitrophenyl group.

- Properties : The methoxy group enhances lipophilicity, while the formyl group introduces electrophilic reactivity, making it suitable for covalent binding studies .

(c) N-(2-Methoxy-4-Nitrophenyl)Acetamide

- Structure : Features a methoxy group at the ortho position and a nitro group at the para position on the phenyl ring.

- Properties: The methoxy group improves solubility but may reduce metabolic stability compared to the aminocarbonyl variant .

- Applications : Primarily used as a synthetic intermediate in organic chemistry .

Pharmacologically Active Acetamide Analogues

(a) N-[5-(Acetyloxy)-2-(4-Chlorophenyl)-4-Oxo-4,5-Dihydropyrazolo[1,5-a]Quinoxalin-7-yl]Acetamide

- Activity : Potent MAO-A inhibitor (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B .

- Comparison: The pyrazoloquinoxaline core and chlorophenyl group enhance specificity, whereas N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide’s nitrophenoxy group may target different enzymes or receptors .

(b) 2-(4-(Benzo[d]Thiazol-5-Ylsulfonyl)Piperazin-1-yl)-N-(3,5-Difluorophenyl)Acetamide

- Activity : Exhibits gram-positive antibacterial activity due to the sulfonyl-piperazine and difluorophenyl groups .

- Comparison: The absence of a sulfonyl-piperazine moiety in this compound suggests divergent biological targets, possibly favoring enzyme inhibition over antimicrobial action .

(c) 2-(2-Methylphenyl)-N-[(2,4,5-Trichlorophenyl)Carbamothioyl]Acetamide

Physicochemical and Pharmacokinetic Properties

*Predicted using fragment-based methods.

Key Research Findings and Trends

- Structure-Activity Relationship (SAR): Nitro Position: Ortho-nitro groups (as in the target compound) may improve binding to aromatic pockets in enzymes compared to para-nitro analogues . Aminocarbonyl vs. Methoxy: The aminocarbonyl group likely enhances hydrogen bonding with targets like acetylcholinesterase (AChE) or MAO, whereas methoxy groups prioritize lipophilicity .

- Synthetic Routes: Microwave-assisted synthesis (similar to ) could optimize the yield of this compound by facilitating nitrophenoxy coupling .

Actividad Biológica

N-(aminocarbonyl)-2-(2-nitrophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 239.18 g/mol. The presence of the nitrophenoxy group is significant as it often enhances biological activity through various mechanisms.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Activity : The compound may exert its effects by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways.

- Anticancer Properties : It could interfere with cell division processes or induce apoptosis in cancer cells, similar to other acetamide derivatives that have shown promise in cancer therapy .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of related acetamide compounds. For instance, derivatives with nitro groups have demonstrated significant antibacterial effects against various pathogens, including Klebsiella pneumoniae. The presence of nitro groups in these compounds is crucial for enhancing their reactivity and biological efficacy .

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Klebsiella pneumoniae | TBD | Inhibition of cell wall synthesis |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 32 µg/mL | Targets penicillin-binding proteins |

Anticancer Activity

The anticancer potential of this compound has not been extensively studied; however, similar compounds have shown promising results in inducing apoptosis in cancer cell lines. For example, compounds that inhibit nucleoside transport have been noted for their selectivity and low toxicity, making them suitable candidates for further development .

Case Studies

- Antibacterial Efficacy Against Klebsiella pneumoniae : A study evaluated the antibacterial activity of various acetamides, including those with nitro substitutions. Results indicated that the presence of a nitro group significantly improved antibacterial efficacy, with some compounds achieving MIC values as low as 16 µg/mL against resistant strains .

- Cytotoxicity and Pharmacokinetic Profiles : Another investigation focused on the cytotoxic effects and pharmacokinetics of related acetamides. Results showed favorable profiles for oral administration, indicating that such compounds could be developed into viable therapeutic agents .

Safety and Toxicity

The safety profile of this compound is an essential consideration for its potential therapeutic use. Preliminary studies suggest that related compounds exhibit low acute toxicity and minimal side effects, making them promising candidates for further research .

Q & A

Q. How do steric effects influence the crystallographic packing of this compound?

- Methodological Answer : Analyze crystal packing using Mercury software. The nitrophenoxy group’s planar geometry may lead to π-π stacking, while the aminocarbonyl moiety forms hydrogen bonds (N–H···O). Compare with structurally similar compounds (e.g., N-(4-chlorophenyl) derivatives) to identify packing trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.